Rubrosulphin

Antimycobacterial Mycobacterium bovis BCG Dormant mycobacteria

Rubrosulphin (CAS 55713-15-0) is a dimeric naphthopyranone fungal pigment belonging to the isochromanequinone structural class, with the molecular formula C29H20O10 and a molecular weight of 528.46 Da. It was first structurally characterized in 1975 as a new pigment co-isolated with xanthomegnin, viomellein, and viopurpurin from Aspergillus sulphureus and Aspergillus melleus.

Molecular Formula C29H20O10
Molecular Weight 528.46
CAS No. 55713-15-0
Cat. No. B610597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubrosulphin
CAS55713-15-0
SynonymsRubrosulphin; 
Molecular FormulaC29H20O10
Molecular Weight528.46
Structural Identifiers
SMILESC[C@@H]1Cc(c2)c(C(O1)=O)c(O)c3c2cc(OC)c4c3oc(C(c5c6c(O)c(C(O[C@H](C)C7)=O)c7c5)=O)c4C6=O
InChIInChI=1S/C29H20O10/c1-9-4-11-6-13-8-15(36-3)20-21-25(33)19-14(7-12-5-10(2)38-29(35)18(12)24(19)32)22(30)27(21)39-26(20)16(13)23(31)17(11)28(34)37-9/h6-10,31-32H,4-5H2,1-3H3/t9-,10-/m1/s1
InChIKeyXRRCXEFWLWRGLZ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubrosulphin (CAS 55713-15-0): Procurement-Ready Chemical Identity and Compound Class Overview


Rubrosulphin (CAS 55713-15-0) is a dimeric naphthopyranone fungal pigment belonging to the isochromanequinone structural class, with the molecular formula C29H20O10 and a molecular weight of 528.46 Da . It was first structurally characterized in 1975 as a new pigment co-isolated with xanthomegnin, viomellein, and viopurpurin from Aspergillus sulphureus and Aspergillus melleus [1]. Rubrosulphin has subsequently been identified as a secondary metabolite of Penicillium viridicatum and other fungi, and is classified as a toxic fungal metabolite [2].

Why Generic Substitution Fails: Rubrosulphin's Differentiated Position Among Dimeric Naphthopyranone Pigments


Within the dimeric naphthopyranone pigment family—which includes the more extensively studied xanthomegnin, viomellein, and vioxanthin—compounds cannot be interchanged as mere functional equivalents. Despite their shared biosynthetic origin, these structurally related pigments exhibit orders-of-magnitude differences in antibacterial and antimycobacterial potency [1]. Rubrosulphin (C29H20O10, MW 528.46) is constitutionally distinct from xanthomegnin (C30H22O12, MW 574.49) and viomellein (C30H24O11, MW 560.5), differing in carbon count, oxygenation pattern, and the absence of one lactone ring [2]. Critically, rubrosulphin demonstrates markedly weaker antimicrobial activity compared to its closest analogs, making it unsuitable as a substitute for bioactive naphthopyranones but uniquely suited as a negative control, analytical reference standard, or tool compound for structure-activity relationship (SAR) studies [1][3].

Rubrosulphin Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Procurement


Anti-Mycobacterial Potency: Direct Head-to-Head Comparison Against Viomellein (Kamiya et al. 2017)

In a bioassay-guided fractionation study targeting anti-dormant mycobacterial substances from a marine-derived Aspergillus sp., rubrosulphin (compound 3) was isolated alongside viomellein (compound 1) and xanthomegnin (compound 2), enabling direct comparison within the same experimental framework. While viomellein demonstrated potent activity, rubrosulphin exhibited only marginal anti-tuberculosis activity [1][2].

Antimycobacterial Mycobacterium bovis BCG Dormant mycobacteria

Antibacterial Activity Against Gram-Positive Pathogens: Cross-Study Potency Ranking Within the Naphthopyranone Class

In the 2021 study by Kumla et al., rubrosulphin and rubrosulphin diacetate were assayed alongside viomellein, xanthomegnin, vioxanthin, and other dimeric naphthopyranones for antibacterial activity against reference strains and multidrug-resistant environmental isolates [1]. A subsequent 2025 review of the class summarized the comparative MIC data: vioxanthin exhibited the most potent activity (MIC 1–2 µg/mL against E. faecalis and 2 µg/mL against S. aureus), viomellein showed intermediate potency (MIC 8 and 4–8 µg/mL), and xanthomegnin displayed moderate activity (MIC 32 and 16–32 µg/mL) [2]. Rubrosulphin and its diacetate derivative demonstrated no significant antibacterial activity at the concentrations tested, placing them at the lowest end of the potency spectrum within this compound class [1][2].

Antibacterial Staphylococcus aureus Enterococcus faecalis

Molecular Constitution and Physical Property Differentiation from Xanthomegnin and Viomellein

Rubrosulphin is constitutionally distinct from its closest dimeric analogs. The molecular formula C29H20O10 (exact mass 528.1056 Da) differs from xanthomegnin (C30H22O12, MW 574.49 Da) by one carbon, two oxygens, and two hydrogens, and from viomellein (C30H24O11, MW 560.5 Da) by one carbon, one oxygen, and four hydrogens [1]. This translates to a predicted density of 1.555 g/cm³ for rubrosulphin versus approximately 1.639 g/cm³ for xanthomegnin . The structural difference is reflected in distinct chromatographic behavior: rubrosulphin can be resolved from xanthomegnin, viomellein, and viopurpurin by preparative HPLC using a silica gel column with toluene/ethyl acetate/formic acid (27/9/1, v/v/v) [2].

Structural differentiation Molecular formula Physicochemical properties

Reference Standard and Analytical Benchmark Utility in Multi-Component Fungal Pigment Analysis

Rubrosulphin forms part of a well-characterized five-component pigment panel (xanthomegnin, viomellein, rubrosulphin, viopurpurin, and brevianamide A) that can be simultaneously isolated in an absolutely pure state using a validated preparative HPLC method [1]. This established protocol—using a preparative silica gel column with toluene/ethyl acetate/formic acid (27/9/1, v/v/v) and dichloromethane/acetic acid (9/1, v/v) mobile phases with UV detection—provides a reproducible framework for generating rubrosulphin as a certified reference material [1]. The original structural elucidation by Durley et al. (1975) established that rubrosulphin (then designated as compound 16) is the 3,4,11,12-tetrahydro-9,17-dihydroxy-7-methoxy-3,12-dimethyl derivative within this pigment series, providing definitive NMR-based structural confirmation that underpins its identity as an analytical standard [2][3].

Analytical reference standard Preparative HPLC Mycotoxin profiling

Toxicological Classification Profile: Differentiated Risk Profile Within the Naphthopyranone Mycotoxin Family

Rubrosulphin is classified as a toxic fungal metabolite found in Aspergillus and Penicillium species . However, in contrast to its structural analogs xanthomegnin and viomellein—which have documented dose-specific hepatotoxicity (e.g., dietary concentrations of 448 mg/kg and 456 mg/kg feed, respectively, produced hepatic lesions including jaundice and necrotizing cholangitis in mice [1][2])—no equivalent in vivo toxicity study focused specifically on isolated rubrosulphin has been published. The 1982 review by Kawai and Nozawa listed rubrosulphin among dermatophyte pigments with hepatotoxic potential but did not provide compound-specific quantitative toxicity data [3]. This differential in toxicological characterization makes rubrosulphin a research priority compound for those investigating structure-toxicity relationships within the naphthopyranone series.

Mycotoxin Toxicology Risk assessment

Rubrosulphin (CAS 55713-15-0): Evidence-Backed Research and Industrial Application Scenarios


Negative Control Compound for Antimycobacterial Drug Discovery Screening Cascades

Given rubrosulphin's MIC >200 µg/mL against M. bovis and M. smegmatis versus viomellein's MIC of 1.56–2.5 µg/mL in the same experimental system, rubrosulphin is the optimal choice as a structurally matched, biologically inactive comparator in whole-cell mycobacterial growth inhibition assays. Its use as a negative control ensures that observed activity of test compounds is not attributable to nonspecific naphthopyranone scaffold effects. [1][2]

Authentic Reference Standard for HPLC-Based Mycotoxin Profiling in Food and Feed Safety Laboratories

Rubrosulphin is one of five co-eluting naphthopyranone pigments that can be simultaneously isolated and identified using the validated preparative HPLC method of Jansen & Dose (1985). Food safety laboratories conducting surveillance for Penicillium viridicatum and Aspergillus-derived mycotoxins in cereals require authentic rubrosulphin as a retention-time marker and calibration standard, particularly given its structural differentiation (C29 framework) from the more abundant xanthomegnin and viomellein (both C30 frameworks). [3][4]

Structure-Activity Relationship (SAR) Probe for Naphthopyranone Dimer Biological Activity

The marked potency gap between rubrosulphin (essentially inactive against Gram-positive bacteria) and vioxanthin (MIC 1–2 µg/mL) or viomellein (MIC 4–8 µg/mL) provides a defined SAR contrast. Rubrosulphin's constitutional differences—lacking one carbon and two oxygen atoms relative to xanthomegnin, and having a distinct ring-oxygenation pattern—make it a valuable tool compound for medicinal chemistry teams dissecting the pharmacophoric requirements for antibacterial activity in dimeric naphthopyranones. [5][6]

Research Tool for Investigating Fungal Secondary Metabolite Biosynthetic Pathway Branching

Rubrosulphin was first isolated as a new pigment alongside the known metabolites xanthomegnin and viopurpurin from Aspergillus sulphureus, and its structural characterization contributed to the elucidation of the biosynthetic relationships among the dimeric naphthopyranone pigments. Researchers studying the vio biosynthetic gene cluster in dermatophytes and Aspergillus species can employ rubrosulphin as a pathway intermediate or shunt-product marker, particularly given that the 2025 characterization of the viomellein biosynthetic pathway confirmed the co-production of related naphthopyranones including xanthomegnin and vioxanthin in most dermatophyte species. [7][8]

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